4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoic acid
Description
Properties
IUPAC Name |
4-[(2-oxo-4-propylchromen-7-yl)oxymethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-2-3-15-10-19(21)25-18-11-16(8-9-17(15)18)24-12-13-4-6-14(7-5-13)20(22)23/h4-11H,2-3,12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVAWTCLEAVBHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoic acid typically involves the reaction of 7-hydroxy-4-propylcoumarin with a suitable benzoic acid derivative. One common method includes the use of ethylchloroacetate and hydrazine hydrate as reagents . The reaction conditions often involve heating and the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using industrial-grade reagents and equipment. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is a derivative of coumarin, a class of compounds known for their diverse biological activities. Research indicates that derivatives of coumarin exhibit potent pharmacological properties, including:
- Antioxidant Activity : Coumarins have been shown to scavenge free radicals, providing protective effects against oxidative stress-related diseases .
- Anticancer Properties : Several studies highlight the anticancer potential of coumarin derivatives. For instance, modified coumarins have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Effects : The compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for developing new antimicrobial agents .
Synthesis and Characterization
The synthesis of 4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoic acid typically involves multi-step organic reactions. The following table summarizes key synthetic routes:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Condensation | 2H-chromen-7-carboxylic acid + Propyl | Reflux in organic solvent |
| 2 | Alkylation | Alkyl halide (e.g., propyl bromide) | Base-catalyzed reaction |
| 3 | Esterification | Benzoic acid derivative | Acid catalyst, reflux |
| 4 | Hydrolysis | Hydrolysis of ester | Aqueous conditions |
This multi-step synthesis allows for the introduction of various functional groups that can enhance the biological activity of the compound.
Case Studies and Research Findings
Several studies have investigated the biological effects and applications of coumarin derivatives, including those similar to this compound:
- Acetylcholinesterase Inhibition : A study evaluated substituted coumarins for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases. The results indicated that certain derivatives had significant inhibitory effects, suggesting potential use in treating conditions like Alzheimer's disease .
- Antimicrobial Activity : Research has shown that coumarin derivatives possess broad-spectrum antimicrobial properties. One study demonstrated that specific modifications to the coumarin structure enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : In vitro studies on various cancer cell lines revealed that certain coumarin derivatives could induce apoptosis and inhibit tumor growth. These findings support further exploration into their use as chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen ring system can interact with biological macromolecules, potentially inhibiting or modulating their activity . The exact pathways and targets are still under investigation, but its structure suggests it may affect cellular processes related to oxidative stress and inflammation .
Comparison with Similar Compounds
Structural and Functional Insights:
The 3-benzyl substituent () adds significant steric bulk and aromaticity, which may enhance binding to hydrophobic protein pockets but complicate synthetic accessibility.
Safety data for the 4-methyl analog () highlight hazards such as skin/eye irritation, emphasizing the need for cautious handling of coumarin derivatives .
Research Implications and Limitations
- Synthetic Challenges : Introducing a propyl group at position 4 may require specialized alkylation protocols, as seen in analogs like .
- Biological Activity : The benzoic acid group’s role in modulating biological activity (e.g., COX-2 inhibition) warrants further investigation, drawing parallels to structurally related NSAIDs .
- Data Gaps : Experimental data on the target compound’s solubility, stability, and toxicity are absent in the provided evidence, necessitating extrapolation from analogs.
Biological Activity
The compound 4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoic acid is a member of the chromen derivatives, which are recognized for their diverse biological activities. Chromenes are known to exhibit various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H22O5 |
| Molecular Weight | 366.418 g/mol |
| CAS Number | Not specified |
Anticancer Properties
Research indicates that chromen derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that these compounds can induce apoptosis in cancer cells by targeting tubulin polymerization, leading to cell cycle arrest at the G2/M phase. For instance, certain chromen analogs have been reported to activate caspase pathways, resulting in DNA fragmentation and reduced cell migration in cancer cell lines .
Antimicrobial Activity
Chromene derivatives possess notable antimicrobial properties. The mechanism typically involves the inhibition of bacterial growth by disrupting cellular processes or damaging bacterial membranes. In vitro studies have demonstrated that compounds with similar structures effectively inhibit various pathogens, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The anti-inflammatory activity of this compound may be attributed to its ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory pathways. Compounds from the chromene class have shown dual inhibitory effects against COX and LOX enzymes, thereby reducing inflammation-related pain and swelling .
Structure-Activity Relationship (SAR)
The biological efficacy of chromene derivatives is closely linked to their structural features. Modifications at specific positions on the chromene ring can enhance or diminish biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Propyl Group at C6 | Enhances interaction with biological targets |
| Substituents on Aromatic Rings | Can increase potency against specific enzymes |
The presence of electron-withdrawing or electron-donating groups can significantly influence the compound's reactivity and binding affinity to target proteins .
Case Studies
- Anticancer Activity : A study evaluated a series of chromene derivatives for their cytotoxic effects against breast cancer cell lines (MCF-7). The results indicated that compounds with specific substitutions exhibited IC50 values in the low micromolar range, demonstrating potent anticancer properties .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of various chromene derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives inhibited bacterial growth effectively, suggesting their potential as new antimicrobial agents .
Q & A
Basic: What are the recommended synthetic routes and purification methods for 4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoic acid?
Methodological Answer:
The synthesis of coumarin-benzoic acid derivatives typically involves condensation reactions between hydroxyl-substituted coumarins and activated benzoic acid derivatives. For example, analogous compounds (e.g., 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide derivatives) are synthesized via nucleophilic substitution under reflux conditions in acetic acid, followed by recrystallization from methanol . Purification can be achieved using column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC. For structural confirmation, combine elemental analysis with spectroscopic techniques (NMR, FT-IR).
Basic: How can researchers characterize the physicochemical properties of this compound when key data (e.g., melting point, solubility) are unavailable?
Methodological Answer:
When experimental data are lacking (as noted in SDS ), employ:
- Differential Scanning Calorimetry (DSC) or melting point apparatus to determine thermal stability.
- Solubility assays in solvents of varying polarity (water, DMSO, ethanol) using UV-Vis spectroscopy or gravimetric analysis.
- Computational tools (e.g., ACD/Labs or ChemAxon) to predict logP, pKa, and solubility . Cross-validate predictions with experimental assays.
Basic: What experimental strategies are recommended to assess stability under varying storage conditions?
Methodological Answer:
Given limited stability data , design accelerated stability studies:
- Store aliquots at controlled temperatures (e.g., -20°C, 4°C, 25°C) and humidity levels.
- Monitor degradation via HPLC-UV at intervals (0, 1, 3, 6 months).
- Use mass spectrometry to identify decomposition products. For light sensitivity, expose samples to UV/visible light and track changes using spectrophotometry.
Advanced: How can researchers investigate the structure-activity relationship (SAR) of this compound for biological applications?
Methodological Answer:
- Systematic substitution : Synthesize analogs with variations in the coumarin (e.g., alkyl chain length at position 4) or benzoic acid (e.g., electron-withdrawing/donating groups) moieties .
- In vitro bioassays : Test analogs for target activity (e.g., enzyme inhibition, receptor binding) using dose-response curves.
- Computational docking : Model interactions with biological targets (e.g., using AutoDock Vina) to rationalize SAR trends .
Advanced: How should contradictory literature data on physicochemical or toxicological properties be resolved?
Methodological Answer:
- Comparative studies : Replicate conflicting experiments under standardized conditions (e.g., pH, temperature).
- Multi-method validation : Cross-check solubility data using HPLC, NMR, and gravimetric analysis.
- Literature meta-analysis : Identify common confounding factors (e.g., impurities in older syntheses, analytical sensitivity limitations) .
Advanced: What methodologies are recommended for mechanistic studies of its reactivity or degradation pathways?
Methodological Answer:
- Kinetic studies : Monitor reaction rates under varying conditions (pH, oxidizers) via UV-Vis or LC-MS.
- Isolation of intermediates : Use quenching agents (e.g., sodium thiosulfate) or low-temperature trapping.
- Computational modeling : Apply density functional theory (DFT) to predict reactive sites and degradation pathways .
Advanced: How can researchers address the lack of toxicity data for risk assessment in laboratory handling?
Methodological Answer:
- In vitro toxicity screening : Use cell viability assays (e.g., MTT, LDH release) in human cell lines (HEK293, HepG2).
- Predictive toxicology : Apply QSAR models (e.g., OECD Toolbox) to estimate acute toxicity based on structural analogs .
- Precautionary measures : Follow OSHA guidelines for unknown toxicants—use fume hoods, PPE, and minimize exposure .
Methodological Design: How to integrate theoretical frameworks into experimental research on this compound?
Methodological Answer:
- Hypothesis-driven design : Align experiments with theoretical models (e.g., ligand-receptor interaction theories) to prioritize synthesis targets .
- Iterative refinement : Use preliminary data to update computational models (e.g., molecular dynamics simulations) and guide subsequent experiments.
- Interdisciplinary collaboration : Partner with computational chemists and biologists to validate mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
